
3-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
Aplicaciones Científicas De Investigación
Synthesis Techniques
- The compound has been a part of various synthesis techniques. For example, it has been involved in the practical synthesis of an orally active CCR5 antagonist, highlighting its role in medicinal chemistry (Ikemoto et al., 2005).
- Additionally, it has been used in the base-catalyzed reactions of α-bromo-N-benzyl-propionamide and -isobutyramide, forming 2-amino-oxazolidinones, illustrating its versatility in organic synthesis (Zanotti et al., 1980).
Pharmacological Research
- The compound has found applications in the development of new oxazol-5(4H)-ones with pharmacological potential, showcasing its importance in the development of new therapeutic agents (Rosca, 2020).
- It has been involved in the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating its potential in cancer research (Rahmouni et al., 2016).
Antibacterial and Antifungal Activities
- Research has shown that derivatives of this compound exhibit promising antibacterial and antifungal activities. This has implications for its use in developing new antimicrobial agents (Patel & Dhameliya, 2010).
- Its derivatives have also been synthesized and characterized for their interaction with bacterial cells, demonstrating potential as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Novel Compound Synthesis
- The compound has been part of novel syntheses, such as in the creation of fluorobenzamides containing thiazole and thiazolidine, which show promising antimicrobial analogs (Desai et al., 2013).
- It has also been involved in the synthesis of N-benzothiazol-2-yl-amides by a copper-catalyzed intramolecular cyclization process, highlighting its role in advanced organic synthesis (Wang et al., 2008).
Mecanismo De Acción
Target of Action
Similar compounds, such as benzimidazole derivatives, have been studied extensively for their anticancer properties . They are known to interact with various targets, including Cyclin-dependent kinase 2 , which plays a crucial role in cell cycle regulation.
Mode of Action
It’s worth noting that similar compounds, such as benzimidazole derivatives, are known to interact with their targets in a way that influences the anticancer activity . The presence of certain groups on the benzimidazole scaffold, such as a methyl group at the 5 (6)-position, can significantly increase the anticancer activity .
Biochemical Pathways
Similar compounds, such as benzimidazole derivatives, are known to affect various biochemical pathways related to cancer, including those involved in cell cycle regulation .
Result of Action
Similar compounds, such as benzimidazole derivatives, have been shown to exhibit significant anticancer activity on various cancer cell lines .
Propiedades
IUPAC Name |
3-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c17-13-4-1-3-12(11-13)16(20)18-14-5-7-15(8-6-14)19-9-2-10-23(19,21)22/h1,3-8,11H,2,9-10H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBCPQSETUVEHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2355097.png)
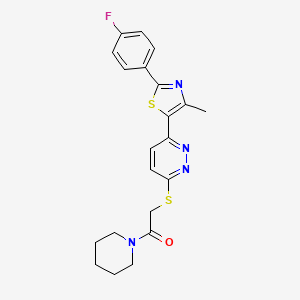
![4-[1-(2-Phenoxyethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2355100.png)
![Tert-butyl 4-(5,6,7,8-tetrahydro[1,8]naphthyridine-2-yl)butylcarbamate](/img/structure/B2355101.png)

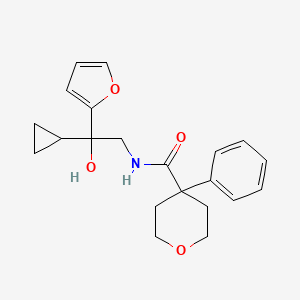
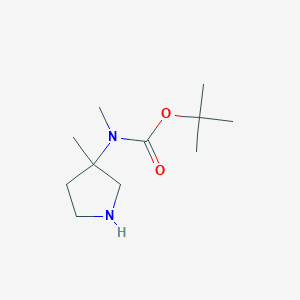


![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2355109.png)
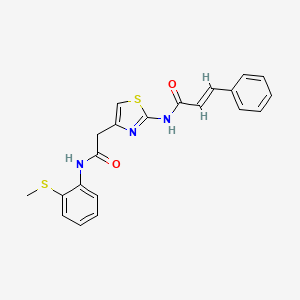
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide](/img/structure/B2355116.png)
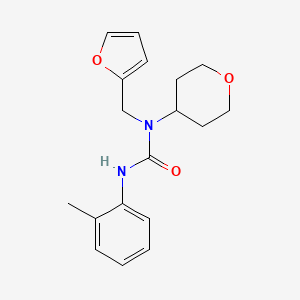
![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2355118.png)